N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)11-2-4-15-12(6-11)24-18(26)16(29-15)7-17(25)23-8-10-1-3-13-14(5-10)28-9-27-13/h1-6,16H,7-9H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFIFTMRDYSPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a benzothiazine derivative. Its molecular formula is , indicating a rich chemical composition conducive to various biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research has shown that derivatives containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that:
| Compound | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
|---|---|---|
| Compound A | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compounds exhibit higher efficacy in two-dimensional cultures compared to three-dimensional cultures, suggesting the need for further investigation into their mechanisms of action and potential clinical applications .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
In antimicrobial assays conducted using broth microdilution methods according to CLSI guidelines, the following minimum inhibitory concentrations (MIC) were observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of critical cellular pathways. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
Molecular Docking Studies
Molecular docking studies have indicated that the compound may form hydrogen bonds with key amino acid residues in target proteins involved in cell proliferation and survival pathways. This interaction could explain its observed cytotoxicity against cancer cells .
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Benzothiazinone Derivatives: The 3,4-dihydro-2H-1,4-benzothiazin-3-one core distinguishes this compound from simpler thiazolidinones (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives). The latter lacks the fused benzene ring and dihydrothiazine oxidation state, reducing conformational rigidity .
- Puckering Analysis: The six-membered benzothiazinone ring likely exhibits non-planar puckering, as defined by Cremer and Pople’s coordinates (e.g., amplitude q and phase φ). Comparable to cyclopentane systems, this puckering influences binding interactions and solubility .
Substituent Effects
- Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Similar effects are observed in pharmaceuticals like Celecoxib.
- Benzodioxole Moiety : This group is common in bioactive compounds (e.g., Safrole) but may confer distinct electronic effects due to its methylene linkage to the acetamide group.
Table 1: Structural Parameters of Selected Compounds
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, its structural analogs suggest:
- Antimicrobial Activity: Benzothiazinones are known for antitubercular effects (e.g., BTZ043). The trifluoromethyl group may enhance target binding .
- Anti-inflammatory Potential: Benzodioxole derivatives often inhibit COX-2 or NF-κB pathways.
Table 3: Bioactivity Comparison
Physicochemical Properties
- Solubility : The -CF₃ group reduces aqueous solubility compared to hydroxylated analogs but improves membrane permeability.
- Stability: The benzodioxole moiety may confer oxidative stability, contrasting with sulfonamide-based thiazolidinones prone to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
